

GNE-064 Bromodomain Inhibition: A Technical Guide

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Compound of Interest

Compound Name: GNE-064
Cat. No.: B11929345

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This in-depth technical guide provides a comprehensive overview of **GNE-064**, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1.[1][2] This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of **GNE-064**.

Core Mechanism: Targeting the SWI/SNF Chromatin Remodeling Complex

GNE-064 is a small molecule inhibitor that selectively targets the bromodomains of key proteins within the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, an essential mechanism for regulating gene expression.[3][4] By competitively binding to the acetyl-lysine binding pocket of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and PBRM1, **GNE-064** disrupts the interaction of the SWI/SNF complex with chromatin.[4] This inhibition alters the chromatin landscape and modulates the expression of a specific subset of genes.[5]

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[3][5] The SMARCA2 and SMARCA4 subunits are the catalytic ATPase components of

the complex, while PBRM1 is a key subunit of the PBAF (Polybromo-associated BAF) version of the SWI/SNF complex.[3][6] The targeted inhibition of the bromodomains of these specific subunits by **GNE-064** provides a powerful tool to investigate the biological functions of the SWI/SNF complex in health and disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GNE-064**, including its binding affinity, cellular potency, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Potency of **GNE-064**

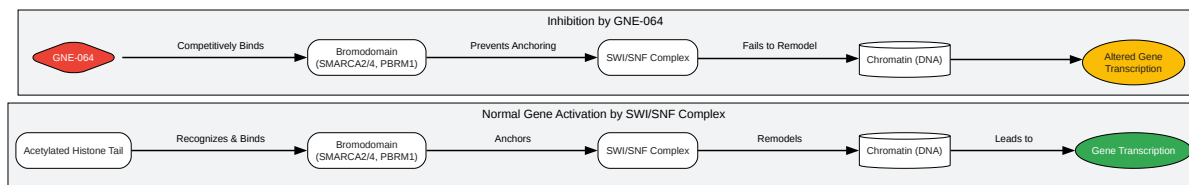
| Target | Assay Type | Value | Units |
|--------------------------|------------|-------|-------|
| SMARCA4 | IC50 | 0.035 | μM |
| SMARCA2 | EC50 | 0.10 | μM |
| SMARCA4 | Kd | 0.01 | μM |
| SMARCA2 | Kd | 0.016 | μM |
| PBRM1 (bromodomain 5) | Kd | 0.018 | μM |
| PBRM1 (bromodomain 2) | Kd | 0.049 | μM |

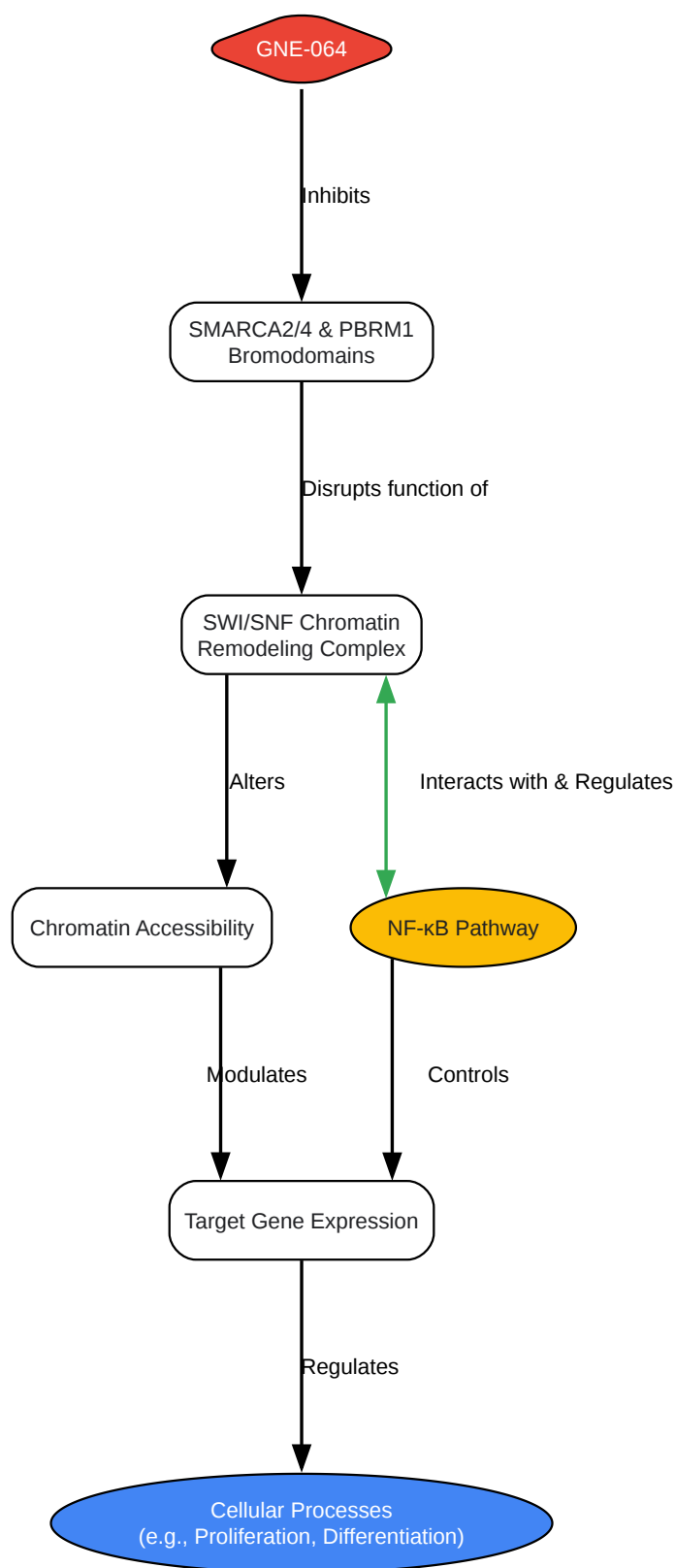
Table 2: In Vivo Pharmacokinetics of **GNE-064** in Female CD-1 Mice

| Parameter | Route of Administration | Value | Units |
|--------------------------|-------------------------|-------|-----------|
| Unbound Plasma Clearance | Intravenous (0.5 mg/kg) | 16 | mL/min/kg |
| Half-life | Intravenous (0.5 mg/kg) | 1.1 | h |
| Oral Bioavailability | Oral (1.0 mg/kg) | 59 | % |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the mechanism of **GNE-064** action and its impact on the SWI/SNF-mediated gene regulation.





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References

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